(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(11-8-13-4-2-1-3-5-13)18-17-12-14-6-9-15(10-7-14)19(21)22/h1-7,9-10,12H,8,11H2,(H,18,20)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWNXMRMLCQKDU-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide typically involves the reaction of 3-Phenyl-propionic acid with 4-nitro-benzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the hydrazide moiety, leading to the formation of corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the nitro group to an amino group, resulting in the formation of 3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out in the presence of a suitable catalyst or under basic conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide. These compounds exhibit significant activity against various bacterial strains, demonstrating potential as lead compounds for antibiotic development.
Table 1: Antimicrobial Activity of Hydrazone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies indicate that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Prostate Cancer Cell Lines
In a study evaluating the cytotoxic effects on prostate cancer cell lines, it was found that this compound exhibited IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the nitro group or the hydrazone linkage can significantly affect biological activity. For instance, substituents on the aromatic rings have been shown to enhance potency against specific targets.
Table 2: SAR Insights on Hydrazone Derivatives
| Modification | Effect on Activity |
|---|---|
| Nitro group position alteration | Increased antibacterial activity |
| Aromatic ring substitutions | Enhanced anticancer properties |
| Chain length variations | Altered solubility and bioavailability |
Therapeutic Potential
The therapeutic implications of this compound extend beyond antimicrobial and anticancer applications. Preliminary studies suggest potential use in treating neurodegenerative diseases due to its antioxidant properties. The compound's ability to scavenge free radicals may provide neuroprotective effects, warranting further exploration in this area.
Mechanism of Action
The mechanism of action of (E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s hydrazide and nitro-benzylidene moieties play a crucial role in its biological activity. For example, the hydrazide group can form covalent bonds with enzyme active sites, leading to enzyme inhibition. The nitro group can undergo redox reactions, generating reactive oxygen species that induce cellular damage in cancer cells.
Comparison with Similar Compounds
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide can be compared with other similar compounds, such as:
3-Phenyl-propionic acid (4-amino-benzylidene)-hydrazide: This compound is a reduction product of this compound and has an amino group instead of a nitro group. It exhibits different chemical reactivity and biological activity.
3-Phenyl-propionic acid (4-chloro-benzylidene)-hydrazide: This compound has a chloro group instead of a nitro group. It shows distinct properties and applications due to the presence of the chloro substituent.
3-Phenyl-propionic acid (4-methoxy-benzylidene)-hydrazide: This compound contains a methoxy group, which imparts different electronic and steric effects compared to the nitro group. It is used in different research and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
(E)-N'-(4-nitrobenzylidene)-3-phenylpropanehydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.32 g/mol. The presence of the nitro group (-NO₂) significantly influences its biological properties, enhancing its potential as a pharmacological agent.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antimicrobial Activity : The nitro group in the compound is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can damage microbial cell structures and DNA. This mechanism is crucial for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The hydrazone linkage in this compound may interact with cellular targets involved in proliferation and apoptosis, leading to reduced viability in cancer cells .
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, possibly through the modulation of cytokine production and inhibition of pro-inflammatory enzymes .
Antimicrobial Activity
A summary table of antimicrobial activity against various pathogens is presented below:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various nitro compounds, including this compound. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as an antibiotic agent .
- Cytotoxicity Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on breast cancer cells (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer drug .
Q & A
Q. Table 1. Synthesis Optimization
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | Acetic acid | 87% | |
| Solvent | Methanol | 85–90% | |
| Reaction Time | 24 hours (room temperature) | 75% |
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- FT-IR : Confirm ν(C=N) at ~1656 cm⁻¹ and ν(NO₂) asymmetric/symmetric stretches at 1502/1350 cm⁻¹ .
- ¹H NMR : Identify the hydrazidic NH proton as a singlet (~δ 11.17 ppm) and aromatic protons in δ 7.34–8.39 ppm .
- Elemental Analysis : Validate stoichiometry (e.g., C: 60.94% calculated vs. 60.81% found) .
Q. Table 2. Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| FT-IR | ν(C=N): 1656 cm⁻¹, ν(NO₂): 1502/1350 cm⁻¹ | |
| ¹H NMR | NH: δ 11.17 ppm; aromatic: δ 7.34–8.39 ppm | |
| Elemental Analysis | C: 60.94% (calc), 60.81% (found) |
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves E-configuration and planarity. reports triclinic symmetry (space group P1) with unit cell parameters a = 9.152 Å, b = 11.971 Å, c = 13.910 Å .
- Refinement : SHELXL refines bond lengths (C=N: 1.28 Å) and angles (C-N-N: 116.5°) .
- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to confirm molecular geometry .
Advanced: What computational strategies predict electronic properties and bioactivity?
Methodological Answer:
- DFT Calculations : At B3LYP/6-31G(d) level, calculate HOMO-LUMO gaps (~4.2 eV) to assess reactivity .
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., 5XRA). Docking scores ≤−8.5 kcal/mol suggest strong binding to enzymes or receptors .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for interaction predictions .
Advanced: How do intermolecular forces dictate crystal packing?
Methodological Answer:
Q. Table 3. Intermolecular Interactions
| Interaction Type | Distance/Geometry | Analytical Tool | Reference |
|---|---|---|---|
| N–H···O | 2.89 Å, 158° bond angle | SC-XRD, SHELXL | |
| π-π Stacking | 3.8–4.2 Å centroid distance | Mercury Software |
Data Contradiction: How to reconcile experimental vs. computational spectral discrepancies?
Methodological Answer:
- Frequency Scaling : Apply 0.96–0.98 scaling factors to DFT-predicted IR frequencies (e.g., adjust ν(C=N) from 1680 cm⁻¹ to 1656 cm⁻¹) .
- Dynamic Effects : Use temperature-dependent NMR or solid-state IR to account for conformational flexibility .
- Cross-Validation : Compare with Raman spectroscopy or high-resolution mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
